1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid

Description

Molecular Architecture and Stereochemical Features

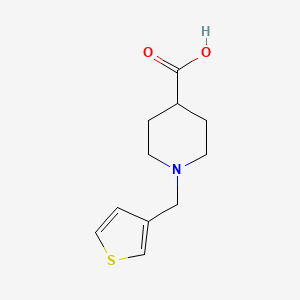

1-(Thiophen-3-ylmethyl)piperidine-4-carboxylic acid is characterized by a molecular formula of C11H15NO2S with a molecular weight of 225.31 g/mol. The compound features a six-membered piperidine ring with a carboxylic acid substituent at the 4-position, and a thiophene ring connected to the piperidine nitrogen via a methylene bridge. The thiophene ring is specifically connected at its 3-position, distinguishing this compound from other positional isomers.

The core structure consists of three main components:

- A piperidine ring with a nitrogen atom at position 1

- A thiophene ring connected to the piperidine nitrogen via a methylene bridge

- A carboxylic acid group at position 4 of the piperidine ring

The compound possesses a chiral center at the C-4 position of the piperidine ring where the carboxylic acid group is attached. While the compound can exist as enantiomers, commercial samples are typically provided as racemic mixtures unless specifically synthesized as single enantiomers.

Table 1: Key Structural Parameters of this compound

The thiophene ring in this compound contributes to its unique electronic properties due to the presence of the sulfur atom within the aromatic system. The methylene bridge connecting the thiophene to the piperidine nitrogen provides rotational freedom, allowing for various conformational arrangements. The carboxylic acid group at position 4 of the piperidine ring is typically equatorial in the preferred chair conformation of the piperidine ring.

Properties

IUPAC Name |

1-(thiophen-3-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-11(14)10-1-4-12(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHMALTXVBIZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Alkylation of Piperidine-4-carboxylic Acid

A common approach involves the nucleophilic substitution reaction of piperidine-4-carboxylic acid with a suitable thiophen-3-ylmethyl halide under basic conditions.

Procedure : Piperidine-4-carboxylic acid is suspended or dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile). A base such as sodium hydride or potassium carbonate is added to deprotonate the nitrogen. Then, 3-(bromomethyl)thiophene or 3-(chloromethyl)thiophene is added dropwise. The reaction is stirred at room temperature or slightly elevated temperature until completion.

Workup : The reaction mixture is quenched with water, acidified if necessary, and extracted with an organic solvent. The product is purified by recrystallization or chromatography.

Yield and Purity : Yields typically range from 70% to 90%, depending on reaction conditions and purification methods.

Amidation Followed by Reduction

An alternative method involves:

- Coupling thiophene-3-ylacetic acid with piperidine-4-carboxylic acid derivatives to form an amide intermediate.

- Subsequent reduction of the amide to the corresponding N-thiophen-3-ylmethyl piperidine derivative.

This method is useful when direct alkylation is challenging due to steric or electronic factors.

Reagents : Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate amide bond formation.

Reduction : Amide reduction can be performed using borane complexes or lithium aluminum hydride under controlled conditions.

Example : Thiophene-3-ylacetic acid was coupled with a piperidine derivative in the presence of EDCI and HOBt, yielding the amide intermediate with 80% yield, followed by reduction to the target compound.

Use of Thiophene-3-ylacetic Acid Derivatives

Thiophene-3-ylacetic acid can be converted into activated esters or acid chlorides, which then react with piperidine-4-carboxylic acid or its derivatives.

Activation : Acid chlorides are prepared using reagents like thionyl chloride or oxalyl chloride.

Reaction : The acid chloride reacts with piperidine-4-carboxylic acid under basic conditions to form the corresponding amide or ester.

Example : Thiophene-3-ylacetic acid was converted to its acid chloride and reacted with piperidine-4-carboxylic acid in aqueous NaOH at 0 °C, followed by acidification and extraction to isolate the product.

Reaction Conditions and Optimization

| Method | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Direct N-alkylation | Piperidine-4-carboxylic acid, 3-(bromomethyl)thiophene, base (NaH, K2CO3), DMF | RT to 60 °C | 70-90 | Requires careful control to avoid overalkylation |

| Amidation + Reduction | Thiophene-3-ylacetic acid, EDCI, HOBt, piperidine derivative, then borane reduction | RT (amidation), reflux (reduction) | ~80 | Two-step process, higher purity achievable |

| Acid chloride coupling | Thiophene-3-ylacetic acid, thionyl chloride, piperidine-4-carboxylic acid, NaOH | 0 °C to RT | 75-85 | Mild conditions, good selectivity |

Representative Experimental Data

Example: Synthesis via Acid Chloride Coupling

Step 1 : Preparation of thiophene-3-ylacetyl chloride by reacting thiophene-3-ylacetic acid with thionyl chloride under reflux.

Step 2 : Dropwise addition of acid chloride to a cooled aqueous solution of piperidine-4-carboxylic acid and NaOH at 0 °C.

Step 3 : Stirring at room temperature for 1 hour, acidification to pH 4, extraction with ethyl acetate.

Yield : 80-85% of 1-(thiophen-3-ylmethyl)piperidine-4-carboxylic acid after recrystallization.

Example: Amidation Using Carbodiimide Coupling

Reagents : Thiophene-3-ylacetic acid (1.0 equiv), piperidine-4-carboxylic acid derivative (1.0 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), triethylamine (2.0 equiv), solvent: acetonitrile.

Procedure : Stirring at room temperature overnight.

Workup : Concentration, aqueous washes, drying, and chromatographic purification.

Yield : Approximately 80% with high purity.

Analytical Characterization

NMR Spectroscopy : Characteristic signals for the piperidine ring protons, thiophene aromatic protons, and methylene bridge confirm structure.

Mass Spectrometry : Molecular ion peak consistent with molecular weight 225.31 g/mol.

Melting Point : Typically in the range of 150-170 °C depending on purity.

Chromatography : TLC and HPLC used to monitor reaction progress and purity.

Summary and Recommendations

The direct N-alkylation method is straightforward and efficient but requires careful control to prevent side reactions.

The amide coupling followed by reduction offers an alternative route when direct alkylation is problematic, with good yields and purity.

Activation of thiophene-3-ylacetic acid to acid chlorides enables coupling under mild aqueous conditions, providing a practical synthetic route.

Optimization of reaction parameters such as temperature, solvent, and base is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(thiophen-3-ylmethyl)piperidine-4-carboxylic acid with structurally analogous piperidine-4-carboxylic acid derivatives, highlighting key structural and functional differences:

Detailed Research Findings

Structural and Electronic Effects

- Thiophene vs. Pyridazine/Pyridine : The thiophene substituent in the target compound introduces sulfur-based resonance effects, which differ from the electron-deficient pyridazine (in ) or trifluoromethylpyridine (in ). This may influence binding affinity in enzyme-active sites, as sulfur can participate in hydrophobic interactions or weak hydrogen bonding.

- This could enhance target engagement in proteins with halogen-accepting residues.

Physicochemical Properties

- Lipophilicity : The trifluoromethylpyridine derivative () has higher lipophilicity (log P ~2.5 estimated) compared to the thiophene analog (log P ~1.8), impacting membrane permeability and bioavailability.

- Solubility : Hydrochloride salts (e.g., ) generally exhibit improved aqueous solubility over free carboxylic acids, a critical factor for oral absorption.

Biological Activity

1-(Thiophen-3-ylmethyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.

Molecular Formula: C12H13N1O2S

Molecular Weight: 235.30 g/mol

IUPAC Name: this compound

Canonical SMILES: C1CCN(CC1)C(=O)C(C2=CSC=C2)=O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene moiety can facilitate π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity. Additionally, the carboxylic acid group may participate in hydrogen bonding with active sites of target proteins, influencing their activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

Anticancer Activity

Research has indicated that piperidine derivatives may possess anticancer properties. A study involving structurally similar compounds showed enhanced cytotoxicity against hypopharyngeal tumor cells, suggesting that modifications in the piperidine structure can lead to improved therapeutic efficacy . The mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways.

Study on Antimicrobial Efficacy

In a controlled study, a series of piperidine derivatives were evaluated for their antimicrobial efficacy against clinical isolates. The compound exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria. Table 1 summarizes the MIC values for selected compounds:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.005 | Staphylococcus aureus |

| Piperidine derivative A | 0.010 | Escherichia coli |

| Piperidine derivative B | 0.020 | Pseudomonas aeruginosa |

Study on Anticancer Properties

Another study focused on the anticancer properties of piperidine derivatives showed that specific modifications could enhance potency against cancer cell lines. The following table presents the IC50 values for various analogs:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | FaDu (hypopharyngeal) |

| Piperidine derivative C | 10 | HeLa (cervical cancer) |

| Piperidine derivative D | 5 | MCF7 (breast cancer) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(thiophen-3-ylmethyl)piperidine-4-carboxylic acid?

- Answer : A two-step approach is typically employed:

Nucleophilic Substitution : React piperidine-4-carboxylic acid derivatives (e.g., esters or protected amines) with 3-(bromomethyl)thiophene under basic conditions (e.g., NaHCO₃ or Et₃N) to introduce the thiophen-3-ylmethyl group.

Ester Hydrolysis : Hydrolyze the intermediate ester (e.g., methyl or tert-butyl ester) using acidic (HCl) or basic (NaOH) conditions to yield the free carboxylic acid. Purification via flash chromatography (e.g., ethyl acetate/hexanes gradients) or recrystallization is critical for isolating high-purity product .

Q. How should researchers characterize this compound spectroscopically?

- Answer : Use a combination of techniques:

- NMR : H and C NMR to confirm regiochemistry (e.g., thiophene substitution pattern) and piperidine conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). For chiral variants, chiral stationary phases are required .

Q. What safety protocols are essential when handling this compound?

- Answer :

- Hazards : Potential skin/eye irritation (Category 2) and acute oral toxicity (Category 4). Use PPE (gloves, goggles) and work in a fume hood.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested. Provide SDS to medical personnel .

Advanced Research Questions

Q. How can low yields in the thiophen-3-ylmethyl coupling step be addressed?

- Answer : Optimize reaction parameters:

- Catalyst : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature : Elevated temperatures (50–80°C) may accelerate substitution but risk side reactions (e.g., ester hydrolysis). Monitor by TLC .

Q. How to resolve contradictions in NMR data for stereoisomers or impurities?

- Answer :

- Variable Temperature (VT) NMR : Assess conformational flexibility of the piperidine ring.

- 2D NMR (COSY, NOESY) : Identify through-space interactions to confirm stereochemistry.

- Impurity Profiling : Use LC-MS to detect by-products (e.g., unreacted starting material or oxidized thiophene derivatives) .

Q. What strategies ensure batch-to-batch consistency in biological assays?

- Answer :

- Quality Control (QC) : Mandate HPLC purity (>98%) and peptide content analysis (if applicable).

- Solubility Standardization : Pre-dissolve the compound in DMSO at a fixed concentration (e.g., 10 mM) to minimize variability.

- TFA Removal : For ionizable compounds, ensure trifluoroacetic acid (TFA) content <1% via lyophilization or dialysis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.